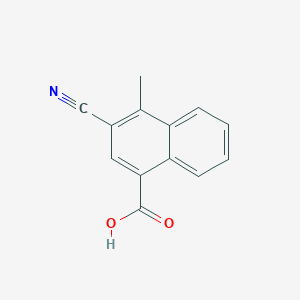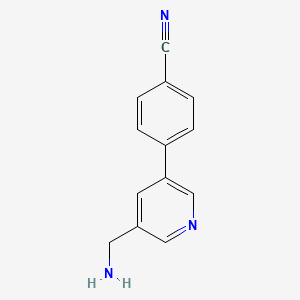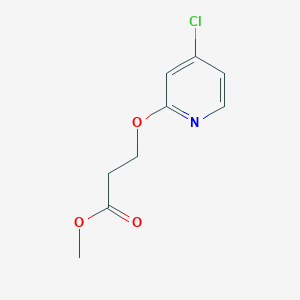
2-(2,3-Dimethylquinoxalin-6-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dimethylquinoxalin-6-yl)acetic acid is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dimethylquinoxalin-6-yl)acetic acid typically involves the reaction of 2,3-dimethylquinoxaline with acetic acid derivatives under specific conditions. One common method includes the use of acetic anhydride as a reagent in the presence of a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Reaktionstypen: 2-(2,3-Dimethylchinoxalin-6-yl)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid durchgeführt werden.
Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid beinhalten.
Substitution: Substitutionsreaktionen können am Chinoxalinring auftreten, oft unter Verwendung von Halogenierungsmitteln oder Nukleophilen.
Gängige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogenierungsmittel wie N-Bromsuccinimid (NBS) in Gegenwart von Licht.
Wichtigste gebildete Produkte:
Oxidation: Bildung von Chinoxalin-2,3-dion-Derivaten.
Reduktion: Bildung von 2-(2,3-Dimethylchinoxalin-6-yl)ethanol.
Substitution: Bildung von halogenierten Chinoxalinderivaten.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dimethylchinoxalin-6-yl)essigsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Chinoxalinderivate verwendet.
Biologie: Wird auf sein Potenzial als antimikrobielles und Antikrebsmittel untersucht, da es mit biologischen Makromolekülen interagieren kann.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht, darunter Krebs und bakterielle Infektionen.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(2,3-Dimethylchinoxalin-6-yl)essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wird angenommen, dass es seine Wirkung entfaltet, indem es an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Dies kann zur Hemmung des bakteriellen Wachstums oder zur Induktion von Apoptose in Krebszellen führen .
Ähnliche Verbindungen:
Chinazolinderivate: Bekannt für ihre Antikrebs- und antibakteriellen Eigenschaften.
Chinoxalinderivate: Teilen ähnliche strukturelle Merkmale und biologische Aktivitäten.
Einzigartigkeit: 2-(2,3-Dimethylchinoxalin-6-yl)essigsäure ist aufgrund ihres spezifischen Substitutionsschemas am Chinoxalinring einzigartig, das ihr besondere chemische und biologische Eigenschaften verleiht. Dies macht sie zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen .
Wirkmechanismus
The mechanism of action of 2-(2,3-Dimethylquinoxalin-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Quinazoline derivatives: Known for their anticancer and antibacterial properties.
Quinoxaline derivatives: Share similar structural features and biological activities.
Uniqueness: 2-(2,3-Dimethylquinoxalin-6-yl)acetic acid is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
Molekularformel |
C12H12N2O2 |
|---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
2-(2,3-dimethylquinoxalin-6-yl)acetic acid |
InChI |
InChI=1S/C12H12N2O2/c1-7-8(2)14-11-5-9(6-12(15)16)3-4-10(11)13-7/h3-5H,6H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
HXMBZCLRTFMLNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2C=C(C=CC2=N1)CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethoxyoxazolo[4,5-c]quinoline](/img/structure/B11891399.png)
![3-Methoxy-5,7-dihydropyrrolo[1,2-a]quinoxalin-6(1H)-one](/img/structure/B11891400.png)




![7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11891432.png)




![2-Chloro-3-cyclopropyl-6-fluoroimidazo[1,2-A]pyridine](/img/structure/B11891462.png)


